molecular formula C17H20N2O3 B3056760 N,N'-Bis(4-ethoxyphenyl)urea CAS No. 740-80-7

N,N'-Bis(4-ethoxyphenyl)urea

Cat. No.: B3056760
CAS No.: 740-80-7
M. Wt: 300.35 g/mol
InChI Key: PQWHYODXTBJHQG-UHFFFAOYSA-N
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Description

Significance of Urea (B33335) and Bis-Aryl Urea Scaffolds in Contemporary Chemical Science

The urea functional group is a cornerstone in the design of molecules with specific functions. researchgate.net Its ability to form strong and directional hydrogen bonds makes it a valuable component in the construction of complex molecular architectures. tue.nl This has led to the extensive exploration of urea derivatives in numerous scientific disciplines.

Bis-aryl ureas, a specific class of urea compounds, have emerged as a particularly significant scaffold in modern chemical science. nih.gov Their rigid and planar structure, combined with the hydrogen bonding capabilities of the urea moiety, allows them to self-assemble into well-defined supramolecular structures. reading.ac.ukacs.org This self-assembly behavior is crucial for their application in areas such as:

Medicinal Chemistry: The bis-aryl urea framework is a common feature in a variety of biologically active compounds. researchgate.netnih.gov Researchers have investigated their potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.govontosight.ai The ability of these scaffolds to interact with biological targets, such as enzymes and receptors, is a key area of study. ontosight.aiuts.edu.au For instance, the well-known anticancer drug Sorafenib (B1663141) contains a bis-aryl urea moiety and functions by inhibiting multiple kinases involved in tumor growth. nih.gov

Supramolecular Chemistry: The predictable hydrogen bonding patterns of bis-aryl ureas make them ideal building blocks for creating supramolecular polymers and gels. tue.nlreading.ac.uk These materials have potential applications in fields like drug delivery and tissue engineering. reading.ac.uk The strength and directionality of the hydrogen bonds between urea groups lead to the formation of stable, one-dimensional tapes or ribbons, which can then entangle to form a three-dimensional network. tue.nlacs.org

Anion Recognition and Transport: The two N-H groups of the urea functionality can act as a binding site for anions. This property is being explored for the development of sensors and transporters for biologically and environmentally important anions. uts.edu.au

Overview of Key Research Trajectories for N,N'-Bis(4-ethoxyphenyl)urea and Related Analogs

Research specifically focused on this compound and its analogs has followed several key trajectories, leveraging the foundational properties of the bis-aryl urea scaffold.

One significant area of investigation is its potential in medicinal chemistry . While direct studies on the biological activity of this compound are not extensively detailed in the provided results, research on analogous bis-aryl ureas provides a strong rationale for its investigation. For example, studies on other bis-aryl ureas have demonstrated their ability to act as anticancer agents by inducing apoptosis (programmed cell death) in cancer cells. nih.govuts.edu.au The mechanism often involves the uncoupling of mitochondrial oxidative phosphorylation, a process that disrupts the energy production in cancer cells. uts.edu.au Structure-activity relationship (SAR) studies on related compounds have shown that modifications to the aryl rings, such as the introduction of different substituent groups, can significantly impact their biological activity. uts.edu.au

In the realm of materials science , the self-assembly properties of this compound and its analogs are of great interest. The formation of organogels and hydrogels from bis-aryl urea derivatives has been a subject of study. reading.ac.uk These gelating capabilities are a direct consequence of the hierarchical self-assembly of the molecules into fibrous networks. tue.nl The specific nature of the aryl substituents can influence the properties of the resulting gels. reading.ac.uk

Furthermore, the synthesis of this compound and its derivatives is an active area of research. Traditional methods often involve the reaction of 4-ethoxyaniline with a phosgene (B1210022) equivalent. smolecule.com More recent developments include electrochemical methods for the synthesis of diaryl ureas. smolecule.com

Below is a table summarizing some key properties of this compound:

PropertyValue
Chemical Formula C₁₇H₂₀N₂O₃
CAS Number 740-80-7
Molecular Weight 300.35 g/mol
Appearance White to off-white powder
Melting Point 238-240 °C

Note: The data in this table is compiled from various chemical supplier and database entries.

The crystal structure of related bis-aryl ureas has been studied to understand the solid-state packing and hydrogen bonding interactions that drive their self-assembly. rsc.orgugr.es These studies provide valuable insights into how the molecular structure dictates the macroscopic properties of the resulting materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

740-80-7

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

1,3-bis(4-ethoxyphenyl)urea

InChI

InChI=1S/C17H20N2O3/c1-3-21-15-9-5-13(6-10-15)18-17(20)19-14-7-11-16(12-8-14)22-4-2/h5-12H,3-4H2,1-2H3,(H2,18,19,20)

InChI Key

PQWHYODXTBJHQG-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OCC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Classical and Contemporary Synthetic Pathways for Bis-Aryl Urea (B33335) Compounds

The synthesis of N,N'-Bis(4-ethoxyphenyl)urea and related bis-aryl ureas has traditionally relied on several key chemical transformations. These methods, while effective, often involve hazardous reagents and conditions, prompting the development of safer and more efficient alternatives.

Isocyanate-Based Approaches Utilizing 4-Ethoxyphenyl Isocyanate and Related Precursors

A primary and widely utilized method for synthesizing N,N'-diaryl ureas involves the reaction of an aryl isocyanate with an aryl amine. asianpubs.org In the specific case of this compound, this would involve the reaction of 4-ethoxyphenyl isocyanate with 4-ethoxyaniline. This approach is a cornerstone of urea synthesis due to its efficiency and the commercial availability of isocyanate precursors. asianpubs.orgwikipedia.org

The general reaction mechanism involves the nucleophilic attack of the amine on the highly electrophilic carbon of the isocyanate group, leading to the formation of the urea linkage. wikipedia.org Variations of this method include the in-situ generation of the isocyanate from a corresponding amine and a phosgene (B1210022) equivalent, such as triphosgene (B27547), which is considered a safer alternative to the highly toxic phosgene gas. researchgate.net The reaction of 4-ethoxyaniline with triphosgene would generate 4-ethoxyphenyl isocyanate as an intermediate, which then reacts with another molecule of 4-ethoxyaniline to yield the desired product. smolecule.com

Detailed research findings have demonstrated the synthesis of various diaryl ureas using this methodology. For instance, studies have reported the synthesis of sorafenib (B1663141) analogs, which are complex diaryl ureas, by reacting an appropriate aryl amine with a custom-synthesized aryl isocyanate. asianpubs.org These reactions are typically conducted in a suitable solvent, such as acetone (B3395972), at room temperature or slightly elevated temperatures to ensure completion. asianpubs.org

Carbonyldiimidazole (CDI)-Mediated Condensation Reactions

N,N'-Carbonyldiimidazole (CDI) has emerged as a valuable and safer alternative to phosgene and its derivatives for the synthesis of ureas. nih.govncl.res.in CDI is a crystalline, commercially available solid that facilitates the formation of ureas without producing hazardous byproducts. nih.govgoogle.com The synthesis of this compound using CDI would involve the reaction of 4-ethoxyaniline with CDI.

The reaction mechanism proceeds through the initial formation of an activated carbamoyl-imidazole intermediate from the reaction of one equivalent of the amine with CDI. This intermediate is then susceptible to nucleophilic attack by a second equivalent of the amine, leading to the formation of the symmetrical diaryl urea and releasing two equivalents of imidazole (B134444) as a byproduct. ncl.res.in This method is lauded for its mild reaction conditions and high yields. researchgate.net

Research has shown the successful synthesis of a variety of symmetrical and unsymmetrical ureas using CDI. researchgate.netst-andrews.ac.uk For example, the reaction of two equivalents of an aniline (B41778) with one equivalent of CDI in a solvent like THF at reflux can produce symmetrical diaryl ureas. uva.nl The versatility of this method allows for the synthesis of complex urea-containing molecules, including dipeptide ureas. st-andrews.ac.uk

Synthesis from Biuret (B89757) and Substituted Anilines

An alternative pathway to symmetrical N,N'-diaryl ureas involves the reaction of biuret with substituted anilines. e-journals.in Biuret, which is formed from the condensation of two urea molecules, can react with an excess of an aniline, such as 4-ethoxyaniline, in the presence of a catalyst to yield the corresponding N,N'-diaryl urea. wikipedia.org

This method offers a phosgene- and isocyanate-free route to these compounds. The reaction is typically carried out under solvent-free conditions and can be promoted by microwave irradiation and a catalyst like ZrOCl₂·8H₂O. e-journals.in The reaction of biuret with two equivalents of an aniline leads to the formation of the desired diaryl urea and ammonia (B1221849) as a byproduct.

A study demonstrated the synthesis of various N,N'-disubstituted ureas by reacting biuret with different anilines under microwave irradiation. e-journals.in The use of a catalyst was shown to be crucial for the reaction to proceed efficiently, with yields being significantly lower in its absence.

Advancements in Green Chemistry for Urea Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. This has led to the exploration of solvent-free conditions and the use of aqueous media for the synthesis of ureas, including this compound.

Solvent-Free Synthesis Conditions Under Microwave Irradiation

Microwave-assisted organic synthesis has gained prominence as a green chemistry tool due to its ability to accelerate reaction rates, often leading to higher yields and cleaner reactions with shorter reaction times. niscpr.res.in The application of microwave irradiation under solvent-free conditions for the synthesis of N,N'-diaryl ureas represents a significant advancement in sustainable chemistry. e-journals.inniscpr.res.in

One such method involves the reaction of an aryl primary amine with ethyl acetoacetate (B1235776) under microwave irradiation without any solvent or catalyst. niscpr.res.in This reaction proceeds through the initial formation of an acetoacetanilide, which then reacts with a second molecule of the amine to form the diaryl urea and acetone as a byproduct. niscpr.res.in Another solvent-free microwave-assisted method involves the reaction of anilines with urea, which can be facilitated by a catalyst. nih.gov

The following table summarizes the results from a study on the microwave-assisted solvent-free synthesis of N,N'-diarylureas from various anilines and ethyl acetoacetate. niscpr.res.in

EntryAnilinePower (W)Time (min)Yield (%)
1Aniline4501575
24-Chloroaniline4501672
34-Methoxyaniline3001080
44-Methylaniline3001278

This table is based on data for the synthesis of various diaryl ureas and illustrates the general conditions and yields achievable with this method.

Aqueous Medium Reactions for Enhanced Sustainability

The use of water as a solvent in organic synthesis is highly desirable from an environmental and economic perspective. rsc.org The synthesis of N-substituted ureas in an aqueous medium has been shown to be a practical and efficient method. rsc.org A notable "on-water" method involves the reaction of isocyanates with amines, which can lead to a chemoselective and facile synthesis of unsymmetrical ureas. organic-chemistry.org The insolubility of the reactants in water can drive the reaction forward, and the product can often be isolated by simple filtration. organic-chemistry.org

For the synthesis of symmetrical diaryl ureas like this compound, a related approach could be envisioned. While direct synthesis in water from 4-ethoxyaniline and a carbonyl source might be challenging, the principle of using an aqueous medium to enhance sustainability is a key area of research. For instance, the reaction of an amine with potassium cyanate (B1221674) in aqueous hydrochloric acid provides a simple and efficient route to N-substituted ureas. rsc.org

Research has demonstrated that performing reactions in water can sometimes lead to higher yields compared to organic solvents. rsc.org For example, the reaction of aniline with potassium cyanate in water resulted in a significantly higher yield of 1-phenylurea (B166635) compared to the same reaction in acetonitrile. rsc.org This highlights the potential of aqueous media to not only be more sustainable but also more effective in certain synthetic transformations.

Catalytic Strategies in the Synthesis and Derivatization of Bis-Aryl Ureas

Zirconyl chloride octahydrate (ZrOCl2·8H2O) has emerged as a potent, non-toxic, and environmentally friendly Lewis acid catalyst for organic synthesis. e-journals.ingrowingscience.com Unlike many traditional Lewis acids, it is stable in the presence of moisture, readily available, and easy to handle. e-journals.in Its catalytic activity has been demonstrated in the synthesis of N,N'-disubstituted ureas. e-journals.in

One efficient, solvent-free method involves the reaction of biuret with various amines under microwave irradiation in the presence of a catalytic amount of ZrOCl2·8H2O. e-journals.in This green methodology provides excellent yields with enhanced selectivity and energy efficiency. e-journals.in The catalyst activates the reactants, facilitating the formation of the urea linkage. acs.org For example, the reaction of biuret with aniline derivatives proceeds smoothly to completion in minutes. e-journals.in

Below is a table summarizing the synthesis of various N,N'-disubstituted ureas using this catalytic system, demonstrating its broad applicability.

Table 1: Synthesis of N,N'-Disubstituted Ureas using ZrOCl2·8H2O Catalyst

Amine Product Time (min) Yield (%)
Aniline N,N'-Diphenylurea 8 90
4-Methylaniline N,N'-bis(4-Methylphenyl)urea 6 94
2-Methoxyaniline N,N'-bis(2-Methoxyphenyl)urea 10 88

Data sourced from a study on ZrOCl2·8H2O catalysis. e-journals.in

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with high efficiency. acs.org These methods have been adapted for the synthesis of ureas, including N,N'-diaryl ureas like this compound. A notable strategy involves the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate. nih.gov This reaction forms an aryl isocyanate intermediate in situ, which is then trapped by an amine to produce the final unsymmetrical urea in a one-pot process. nih.gov

The choice of ligand is critical for the success of these reactions, influencing catalyst stability, activity, and selectivity. acs.org Electron-rich, bulky phosphine (B1218219) ligands are frequently employed to facilitate the key steps of oxidative addition and reductive elimination. acs.org For the coupling with sodium cyanate, specific ligands have been developed that promote the efficient formation of the aryl isocyanate. nih.gov The synthesis of N,N'-Bis(4-methoxyphenyl)urea, a close analog of the target compound, has been achieved using palladium catalysis, where ligand effects play a crucial role. scispace.com

Vanadium compounds have been identified as effective catalysts for producing ureas from amines and carbon dioxide. rsc.orgnih.gov Oxovanadium(V) catalysts, for example, can facilitate the direct amination of CO2 under ambient pressure. rsc.org A general procedure involves heating an amine with a catalyst like Vanadium(V) oxytriisopropoxide (VO(OiPr)3) in a suitable solvent such as dimethylacetamide (DMA) under a CO2 atmosphere. rsc.org

Another approach utilizes ammonium (B1175870) vanadate (B1173111) (NH4VO3) to catalyze the reaction between N,N-bis(trimethylsilyl)amines and CO2. nih.gov This system effectively produces a range of symmetrical ureas in good yields. nih.gov The practical utility of this method has been demonstrated through gram-scale synthesis, highlighting its potential for larger applications. nih.gov

Table 2: Vanadium-Catalyzed Synthesis of Symmetrical Ureas from Disilylamines and CO2

Amine Precursor Urea Product Isolated Yield (%)
2-phenylethyl-N,N-bis(trimethylsilyl)amine N,N′-bis(2-phenylethyl)urea 72
2-(4-bromophenyl)ethyl-N,N-bis(trimethylsilyl)amine N,N′-bis[2-(4-bromophenyl)ethyl]urea 85
N-benzyl-N-(trimethylsilyl)amine N,N′-dibenzylurea 82

Data sourced from a study on NH4VO3-catalyzed urea synthesis. nih.gov

A key principle of green chemistry is the development of recyclable and reusable catalysts to minimize waste and improve process economy. In the synthesis of bis-aryl ureas, significant progress has been made in this area. Nano organo solid acids, such as 2-carbamoylhydrazine-1-sulfonic acid (CHSA) and carbamoylsulfamic acid (CSA), have been used as sustainable and recyclable catalysts. smolecule.com These solid acid catalysts are effective under solvent-free conditions and can be recovered and reused for multiple cycles without a significant drop in activity. smolecule.com For instance, both CHSA and CSA have been successfully recycled for up to five consecutive runs, maintaining high product yields. smolecule.com Similarly, research into copper(I) catalysts supported on resins for C-N cross-coupling reactions has demonstrated remarkable reusability, with some systems being recycled over twenty times. muni.cz

Table 3: Recyclability of Nano Organo Solid Acid Catalysts

Catalyst Particle Size (nm) Temperature (°C) Yield (%) Recyclability (Cycles)
CHSA 30–40 70 92 5
CSA 20–50 80 94 5

Data sourced from a study on nano organo solid acids. smolecule.com

Mechanochemical Synthesis Approaches for Bis-Aryl Urea Compounds

Mechanochemistry, which uses mechanical energy from methods like ball milling or grinding to drive chemical reactions, offers a solvent-free and energy-efficient alternative to traditional solution-based synthesis. beilstein-journals.orgacs.org This approach has been successfully applied to the synthesis of this compound. smolecule.com

In a typical mechanochemical procedure, the solid reactants are milled together, sometimes with a catalytic amount of an additive. beilstein-journals.org The mechanical force induces bond formation, often leading to high yields in short reaction times without the need for bulk solvents. beilstein-journals.org For this compound, a reported protocol involves milling 4-ethoxyaniline with urea in a zirconia grinding jar, which affords the product in 82% yield after just 45 minutes. smolecule.com This method bypasses the need for hazardous isocyanate intermediates and minimizes waste, aligning with the goals of sustainable chemistry. smolecule.com Mechanistic studies on related systems have shown that trace amounts of water produced during the reaction can act as an autocatalyst, accelerating the transformation. rsc.org

Regioselectivity and Substrate Scope in Urea Formation Reactions

The synthesis of unsymmetrical N,N'-diarylureas, where the two aryl groups are different, requires careful control of regioselectivity. The most common method for forming the urea linkage involves the reaction of an aniline with an isocyanate. In the context of producing analogs of this compound, this would typically involve reacting 4-ethoxyaniline with a differently substituted aryl isocyanate, or vice-versa.

The regioselectivity of the reaction is inherently controlled by the choice of reactants; the aniline will add to the carbonyl carbon of the isocyanate. However, when considering the broader substrate scope, the electronic nature of the substituents on the aromatic rings of both the aniline and the isocyanate plays a significant role in the reaction rate and yield. Electron-donating groups on the aniline increase its nucleophilicity, facilitating a faster reaction. Conversely, electron-withdrawing groups on the aryl isocyanate increase the electrophilicity of the carbonyl carbon, also promoting the reaction.

Research into the synthesis of N-substituted ureas has explored various methodologies. A common approach involves the reaction of amines with isocyanates generated from the corresponding amine and phosgene. rsc.org Alternative, milder methods have been developed, such as the nucleophilic addition of amines to potassium isocyanate in water, which has proven effective for a variety of N-substituted ureas. rsc.org In competitive experiments using this aqueous method, it was found that anilines react preferentially over more nucleophilic aliphatic amines like morpholine, a selectivity attributed to the pKaH of the reacting amines. rsc.org

The substrate scope for urea formation is broad, accommodating a wide range of functional groups on the aromatic rings. This versatility is crucial for creating libraries of urea-based compounds for various applications. Studies have demonstrated the successful synthesis of diarylureas with diverse substitution patterns, including electron-donating and electron-withdrawing groups at various positions. uclan.ac.ukacs.org

Table 1: Substrate Scope for the Synthesis of N-Aryl Ureas via Nucleophilic Addition to Potassium Isocyanate in Water rsc.org
Amine SubstrateProductYield (%)Reaction Time (h)
AnilineN-Phenylurea964
4-IsopropylanilineN-(4-Isopropylphenyl)urea954
4-FluoroanilineN-(4-Fluorophenyl)urea945
4-ChloroanilineN-(4-Chlorophenyl)urea955
4-MethoxyanilineN-(4-Methoxyphenyl)urea964

Strategic Chemical Derivatization of this compound Analogs

Following the initial synthesis, the N,N'-diarylurea scaffold can be further modified to introduce additional structural diversity and functionality. These transformations can be targeted at either the aromatic rings or the urea nitrogen atoms.

The functionalization of the aromatic rings in diarylureas can be achieved through various methods, with directed ortho metalation (DoM) being a particularly powerful strategy for achieving regioselectivity. acs.orgacs.org This method relies on the ability of a directing group to deliver a metalating agent (typically an organolithium reagent like sec-butyllithium) to a specific position, usually ortho to the directing group.

In the context of unsymmetrical N,N'-diarylureas, it has been demonstrated that an N-alkyl group can serve as an effective directing group. acs.orgacs.org Following the regioselective N-alkylation of an unsymmetrical diarylurea (discussed in section 2.6.2), lithiation occurs exclusively on the aromatic ring attached to the alkylated nitrogen. acs.orgacs.org The resulting aryllithium intermediate can then be trapped by a variety of electrophiles, allowing for the precise installation of a wide range of functional groups at the ortho position. This two-step sequence of regioselective N-alkylation followed by directed ortho metalation provides a robust route to highly functionalized, unsymmetrical diarylureas that would be difficult to access through other means.

Table 2: Directed Ortho Metalation and Electrophilic Quench of an N-Methylated Diarylurea acs.orgacs.org
ElectrophileFunctional Group IntroducedProduct Yield (%)
I2-I81
Me3SiCl-SiMe379
DMF-CHO74
(PhS)2-SPh72
Benzaldehyde-CH(OH)Ph55

Modification of the urea nitrogen atoms through alkylation or methylation is a key strategy for altering the molecule's three-dimensional structure, hydrogen bonding capabilities, and physicochemical properties. uclan.ac.ukmdpi.com

Studies on unsymmetrical N,N'-diarylureas have revealed remarkable regioselectivity in N-alkylation reactions. It was found that alkylation can occur preferentially at the more sterically congested nitrogen atom. acs.orgacs.org This counterintuitive result provides a reliable method for synthesizing specific mono-N-alkylated isomers, which are crucial precursors for subsequent reactions like the directed ortho metalation described previously. acs.orgacs.org The choice of base and alkylating agent is critical for achieving high selectivity.

Table 3: Examples of N-Alkylation/Methylation on Diarylurea Scaffolds
SubstrateReagentsProductKey FindingReference
Unsymmetrical N,N'-diarylurea1. NaH, 2. MeIMono-N-methylated ureaAlkylation occurs regioselectively at the more sterically hindered nitrogen. acs.orgacs.org
Diarylurea with trimethoxy 'A-ring'Not specifiedN-methylated diarylureaN-methylation induces a conformational switch from trans,trans to cis,cis. uclan.ac.uk
Various drug molecules (amines)Methanol (B129727), Ir-catalystN-methylated aminesDemonstrates a highly selective and efficient catalytic protocol for N-methylation. rsc.org

Structural Characterization and Supramolecular Architectures

Advanced Spectroscopic Characterization of N,N'-Bis(4-ethoxyphenyl)urea

Spectroscopic analysis is fundamental to elucidating the structure and behavior of this compound, from its basic connectivity to the complex hydrogen-bonding networks it forms.

NMR spectroscopy is an indispensable tool for the structural characterization of this compound in solution, offering insights into its proton and carbon environments, as well as its aggregation behavior.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy confirms the molecular structure of this compound by identifying the chemical environments of its protons. The spectra typically show distinct signals for the ethoxy group's methyl and methylene (B1212753) protons, the aromatic protons on the phenyl rings, and the N-H protons of the urea (B33335) linkage.

The chemical shift of the N-H protons is particularly sensitive to hydrogen bonding. In solvents like DMSO-d₆, which can act as a hydrogen bond acceptor, the N-H signal often appears as a broad singlet. rsc.org The position of this peak can shift depending on concentration and temperature, which provides evidence for intermolecular hydrogen bonding interactions. researchgate.net For instance, a downfield shift of the N-H proton signal is indicative of its involvement in a hydrogen bond. pku.edu.cn Theoretical calculations have shown that hydrogen-bonding interactions with a solvent like DMSO can lead to significant chemical shifts for the N-H protons. pku.edu.cn

The aromatic protons typically appear as a set of doublets, characteristic of a para-substituted benzene (B151609) ring. The ethoxy group gives rise to a triplet for the methyl protons and a quartet for the methylene protons, consistent with their respective spin-spin coupling patterns.

Table 1: Representative ¹H NMR Data for this compound Analogs Note: This table presents data for structurally similar compounds to illustrate typical chemical shift ranges. Exact values for this compound may vary based on solvent and experimental conditions.

Functional GroupChemical Shift (δ) in ppmMultiplicity
N-H (Urea)~8.34Broad Singlet
Aromatic C-H~7.33, ~6.85Doublet
O-CH₂ (Ethoxy)VariesQuartet
CH₃ (Ethoxy)VariesTriplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides detailed information about the carbon framework of this compound, confirming the presence of all carbon atoms in the molecule. The carbonyl carbon of the urea group is a key diagnostic signal, typically appearing in the downfield region of the spectrum around 150-175 ppm. organicchemistrydata.org The chemical shifts of the aromatic carbons are influenced by the ethoxy substituent and the urea linkage, providing further structural confirmation. The carbons of the ethoxy group, the methylene and methyl carbons, are observed in the upfield region of the spectrum.

Hydrogen bonding can also influence ¹³C NMR spectra. Downfield shifts of carbonyl carbons can be observed in protic solvents, an effect attributed to hydrogen bonding. organicchemistrydata.org However, in some systems, the addition of other components that interact via hydrogen bonding may result in only small shifts, suggesting that the interaction is not strong enough to significantly alter the resonance of the urea carbon. researchgate.net

Table 2: Predicted/Analogous ¹³C NMR Data for this compound Note: This table presents data for structurally similar compounds to illustrate typical chemical shift ranges. Exact values for this compound may vary based on solvent and experimental conditions.

Carbon AtomChemical Shift (δ) in ppm
C=O (Urea)~158.6
Aromatic C-OVaries
Aromatic C-NVaries
Aromatic C-H~128.1, ~125.6
O-CH₂ (Ethoxy)Varies
CH₃ (Ethoxy)Varies

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique used to study the size of molecules and their aggregates in solution. rsc.org By measuring the diffusion coefficients of different species, DOSY can provide insights into the self-assembly and aggregation of this compound. In a DOSY experiment, larger aggregates will diffuse more slowly than smaller molecules or monomers, resulting in a lower diffusion coefficient. This technique can be used to observe the relationship between aggregate size and factors like temperature and concentration. sc.edu For complex solutions, pure shift DOSY NMR can provide better-resolved spectra to directly observe the diffusion constant for each component. rsc.org

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in this compound and for analyzing the hydrogen bonding interactions that govern its supramolecular structure. The IR spectrum displays characteristic absorption bands corresponding to the vibrational modes of specific bonds.

Key vibrational bands for this compound include:

N-H Stretching: The N-H stretching vibration, typically observed in the range of 3300-3500 cm⁻¹, is highly sensitive to hydrogen bonding. In the solid state or in concentrated solutions where hydrogen bonding is significant, this band is often broad and shifted to lower frequencies.

C=O Stretching (Amide I band): The C=O stretching vibration of the urea group is a strong band usually found between 1630 and 1680 cm⁻¹. spectroscopyonline.com The position of this band is also indicative of hydrogen bonding; a shift to a lower wavenumber suggests the involvement of the carbonyl oxygen in a hydrogen bond.

N-H Bending (Amide II band): This band, which involves N-H bending and C-N stretching, appears around 1530-1570 cm⁻¹.

C-O Stretching: The stretching vibrations of the C-O bonds in the ethoxy groups are typically found in the 1200-1300 cm⁻¹ region.

Aromatic C-H and C=C Vibrations: These vibrations give rise to several bands in the fingerprint region of the spectrum.

The presence of both free and hydrogen-bonded N-H and C=O groups can sometimes be observed as separate or broadened peaks, providing direct evidence of the nature of the hydrogen-bonding network. spectroscopyonline.com

Table 3: Characteristic IR Absorption Bands for this compound and Related Ureas

Vibrational ModeTypical Wavenumber (cm⁻¹)Significance
N-H Stretch3300 - 3500Sensitive to hydrogen bonding
C=O Stretch (Amide I)1630 - 1680Position indicates hydrogen bonding
N-H Bend (Amide II)1530 - 1570Confirms urea structure
C-O Stretch1200 - 1300Identifies ethoxy groups

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's chromophores, which are the parts of the molecule that absorb light.

For this compound, the primary chromophores are the phenyl rings and the urea group. The electronic spectrum typically shows absorptions corresponding to π → π* transitions within the aromatic system. The position and intensity of these bands can be influenced by the ethoxy substituents and the urea linkage. The maximum absorption wavelength for the related compound N-(4-ethoxyphenyl)urea in methanol (B129727) has been reported to be 289 nm.

The UV-Vis spectrum can also be sensitive to the conformation of the molecule and the formation of aggregates. Changes in the absorption spectrum, such as a shift in λmax (either a bathochromic/red shift or a hypsochromic/blue shift), can indicate changes in the electronic environment due to different conformers or intermolecular interactions like hydrogen bonding. mdpi.comresearchgate.net For example, an increase in solvent polarity can lead to a bathochromic shift for π → π* transitions. mdpi.com The coexistence of different conformers can lead to dual-wavelength absorption in the UV spectrum. pku.edu.cn

Inability to Fulfill Request Due to Lack of Specific Crystallographic Data

Following a comprehensive search of scientific and crystallographic databases, it has been determined that the necessary source data to construct the requested article on This compound is not publicly available. The core of the user's request revolves around a detailed analysis of the compound's solid-state structure, which must be derived from single-crystal X-ray diffraction (SC-XRD) data.

The specified outline requires in-depth discussion on:

Supramolecular Interactions in Bis-Aryl Urea Systems

Comprehensive Analysis of Intermolecular Interactions and Self-Assembly:A holistic view of how molecules pack is entirely dependent on having the foundational crystal structure.

Despite extensive searches, no publication or database entry containing the SC-XRD analysis for this compound could be located. While information on closely related analogues, such as N,N'-bis(4-methoxyphenyl)urea soton.ac.uknih.gov, is available and provides a glimpse into the potential structural characteristics, the strict instructions to focus solely on this compound prevent the use of this data as a substitute. The substitution of an ethoxy group for a methoxy (B1213986) group can lead to significant differences in crystal packing and polymorphism.

Furthermore, a publication from 1971 detailing the crystal structure of N,N'-bis-(4-ethoxyphenyl)acetamidinium bis-p-nitrophenylphosphate monohydrate was found. deepdyve.com However, this compound features an acetamidinium (B1228376) cation core, which is structurally and electronically distinct from the urea moiety of the target compound, and therefore its analysis is not applicable.

Without the fundamental crystallographic data for this compound, generating a thorough, informative, and scientifically accurate article that adheres to the provided outline is not possible. Any attempt to do so would be speculative and would violate the core requirement of being based on detailed research findings for the specified compound.

Molecular Conformation and Stereochemical Aspects

The molecular structure of N,N'-disubstituted ureas, including this compound, is characterized by significant conformational flexibility. This flexibility arises primarily from rotation around the C–N bonds linking the urea moiety to the phenyl rings. The ureido group in aromatic compounds offers the potential for both intramolecular and intermolecular hydrogen bonding and π-π stacking, which are fundamental to the rational design of various supramolecular architectures. researchgate.net The conformation of the urea functional group itself, specifically the orientation of the N-H bonds relative to the carbonyl group, is a critical determinant of its self-assembly behavior.

In diaryl ureas, the relative orientation of the two N-aryl groups can be described by different conformations, such as syn and anti, which refer to the positioning of substituents relative to the carbonyl group. ugm.ac.id The planarity of the urea group facilitates estimations of the three-dimensional structure of the entire molecule. researchgate.net For disubstituted ureas, different configurations such as cis-trans (CT) and trans-trans (TT) may coexist, possessing distinct properties. ugm.ac.id Theoretical and spectroscopic analyses of related N,N'-diphenylurea compounds have been used to understand their conformational landscapes. ugm.ac.id

The specific stereochemistry of this compound is influenced by the ethoxy groups at the para position of each phenyl ring. These groups can affect the electronic properties and steric interactions of the molecule, thereby influencing the rotational barriers of the C-N bonds and the preferred orientation of the phenyl rings. While detailed crystallographic data for this specific compound is not widely available in the provided context, analysis of similar bis(urea) compounds shows that spacer and end-group conformations are key. acs.org For instance, in some bis(urea) structures, the conformation can be described by the torsion angles between a central aromatic ring and the urea bonds. acs.org This conformational promiscuity is often crucial for effective gelation, as it allows molecules to adopt various arrangements necessary for forming extended networks. acs.org

ParameterDescriptionRelevance to this compound
Urea Group Planarity The atoms of the urea group (-NH-CO-NH-) tend to lie in the same plane.Facilitates predictable hydrogen bonding directions. researchgate.net
C-N Bond Rotation Rotation occurs around the single bonds connecting the urea nitrogen atoms to the phenyl rings.Leads to different overall molecular shapes (syn/anti conformations) that can influence packing. ugm.ac.id
Phenyl Ring Orientation The two 4-ethoxyphenyl rings can rotate relative to the central urea plane.Affects π-π stacking interactions and steric hindrance in the solid state. researchgate.net
Ethoxy Group Conformation The terminal ethyl groups (-CH2CH3) have their own rotational freedom.Influences solubility and can participate in weaker intermolecular interactions, subtly modifying the supramolecular structure.

Supramolecular Assembly and Directed Self-Organization

The urea functionality is an exceptional structural motif for directing self-assembly due to its specific hydrogen bonding capabilities. researchgate.net The carbonyl oxygen atom acts as a hydrogen bond acceptor, while the two N-H groups serve as hydrogen bond donors. researchgate.net This arrangement allows this compound molecules to form robust and highly directional non-covalent interactions, leading to the formation of ordered, high-molecular-weight supramolecular structures from smaller building blocks. sc.edu This process of directed self-organization is central to its ability to form complex architectures like tapes, layers, and gels. researchgate.netnih.gov

The primary and most dominant hydrogen-bonding pattern in ureas is the α-network, commonly referred to as a "urea tape". researchgate.netacs.org In this motif, the molecules assemble into one-dimensional chains through a pair of N-H···O=C hydrogen bonds. researchgate.net The carbonyl oxygen atom acts as a bifurcated acceptor, receiving hydrogen bonds from two different neighboring urea molecules, forming a cyclic eight-membered ring structure that propagates linearly. researchgate.net This creates a stable, tape-like supramolecular polymer.

These one-dimensional tapes can further organize into higher-order structures. They can pack into two-dimensional lamellar sheets or layers. acs.org Studies on analogous bis(urea) compounds show that these layers can have varying characteristics, such as being symmetric or asymmetric, thick or thin, depending on the packing of the molecular end-groups. acs.org For example, lamellar structures described as having a "brick-wall" arrangement have been observed where tapes are shared between molecules in alternating rows. acs.org

Ultimately, these layers or the initial tapes can interweave and cross-link to form stable, three-dimensional fibrillar networks. sc.eduacs.org In some bis(urea) crystal structures, the molecules are linked by the α-tapes into a continuous three-dimensional network rather than discrete layers. acs.org It is this three-dimensional network of fibers that is responsible for the immobilization of solvent molecules, leading to the formation of supramolecular gels. nih.gov

Supramolecular StructureDescriptionKey Interactions
1D Supramolecular Tape Linear chain of molecules.Based on the N-H···O=C hydrogen bond α-network motif. researchgate.netacs.org
2D Supramolecular Layer Sheet-like assembly of tapes.van der Waals forces and potential π-π stacking between parallel tapes. acs.org
3D Supramolecular Network Interconnected web of fibers or layers.Entanglement and cross-linking of tapes/layers through further hydrogen bonding. acs.orgsc.edu

The formation of supramolecular polymers and gels from low-molecular-weight gelators (LMWGs) like this compound is governed by a delicate balance of intermolecular forces. nih.gov Rational design focuses on manipulating the molecular structure to control the self-assembly process. nih.gov The process is generally understood to occur in three steps: one-dimensional self-assembly into supramolecular polymers (tapes), hierarchical bundling of these polymers into fibers, and the intertwining of fibers to form a three-dimensional network that entraps the solvent. nih.gov

Key design principles include:

Hydrogen Bonding Strength and Directionality : The urea group provides a strong and reliable hydrogen-bonding unit, which is the primary driving force for one-dimensional polymerization. researchgate.netresearchgate.net

Molecular Symmetry and Flexibility : The symmetry of the molecule and the flexibility of its constituent parts (like the diphenyl ether moiety) are crucial. For some systems, a lack of flexibility promotes the formation of unusual tape topologies, while in others, conformational freedom is key to effective gelation. researchgate.netacs.org

Substituent Effects : The nature of the terminal groups—in this case, the ethoxy groups—is highly important. These groups influence solubility in organic solvents and can interfere with or promote the primary urea tape motif. acs.org For instance, the ethoxy groups in this compound enhance solubility compared to unsubstituted diaryl ureas, which is a critical parameter for gel formation. smolecule.com In other urea-based gelators, it has been shown that electron-donating groups like methoxy (analogous to ethoxy) can lead to remarkable gelation performance compared to electron-withdrawing groups. acs.org

Solvent Compatibility : The choice of solvent is critical. Gelation occurs when the molecule has limited solubility; it must be soluble enough to dissolve when heated but insoluble enough to aggregate upon cooling. The polarity of the solvent can dictate the aggregation outcome. acs.org

By tuning these molecular features, it is possible to guide the self-assembly of this compound towards the formation of either well-defined crystalline solids or amorphous, solvent-filled gel networks. acs.org

Theoretical Chemistry and Advanced Computational Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, electronic properties, and vibrational frequencies with high accuracy.

Prediction and Analysis of Electronic Structure and Properties

DFT calculations can elucidate the electronic landscape of N,N'-Bis(4-ethoxyphenyl)urea. Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity, with a smaller gap suggesting higher reactivity.

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electrophilic and nucleophilic sites. For this compound, the oxygen atom of the carbonyl group is expected to be the most electron-rich region (nucleophilic), while the N-H protons are expected to be electron-poor (electrophilic).

Table 1: Predicted Electronic Properties of this compound (Illustrative DFT Data)

PropertyPredicted ValueSignificance
HOMO Energy-6.2 eVRelates to electron-donating ability
LUMO Energy-1.5 eVRelates to electron-accepting ability
HOMO-LUMO Gap4.7 eVIndicator of chemical reactivity and stability
Dipole Moment3.5 DMeasures the molecule's overall polarity

Note: The values in this table are illustrative and represent typical results expected from a DFT calculation (e.g., at the B3LYP/6-31G(d,p) level of theory).

Conformational Analysis and Energy Landscapes

The flexibility of this compound arises from the rotation around several single bonds, particularly the C-N bonds of the urea (B33335) bridge and the C-O bonds of the ethoxy groups. Conformational analysis using DFT helps to identify the most stable three-dimensional arrangements (conformers) of the molecule. nih.govresearchgate.net

Studies on similar N,N'-diaryl ureas have shown that the orientation of the aryl rings relative to the urea plane is a key determinant of stability. researchgate.netnih.gov The two primary conformations are typically described by the relationship of the N-H bonds to the carbonyl group. A potential energy surface scan, performed by systematically rotating key dihedral angles, can map the energy landscape and identify local and global energy minima, as well as the energy barriers for interconversion between conformers. nih.govmanchester.ac.uk It is expected that the lowest energy conformer for this compound would involve a trans-trans arrangement of the phenyl rings relative to each other, stabilized by intramolecular hydrogen bonds and favorable steric interactions.

Theoretical Prediction of Vibrational Spectra

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating these frequencies for an optimized molecular geometry, a theoretical spectrum can be generated. This allows for the assignment of specific vibrational modes (stretching, bending, twisting) to the experimentally observed spectral bands.

For this compound, key predicted vibrations would include:

N-H stretching: Typically in the 3300-3500 cm⁻¹ region.

C=O stretching (Amide I band): A strong absorption expected around 1630-1680 cm⁻¹.

C-N stretching and N-H bending (Amide II band): Located in the 1500-1580 cm⁻¹ range.

Aromatic C=C stretching: Multiple bands between 1400-1600 cm⁻¹.

C-O-C stretching (ether linkage): Expected around 1240 cm⁻¹.

Comparing the theoretical spectrum with an experimental one is a powerful method for confirming the molecular structure.

Investigation of Solvent Effects on Spectroscopic Signatures

The surrounding solvent can influence a molecule's properties. Computational models like the Polarizable Continuum Model (PCM) can be used with DFT to simulate the effect of a solvent on the molecule's electronic structure and spectroscopic signatures. By calculating properties in different simulated solvents (e.g., a nonpolar solvent like chloroform (B151607) and a polar one like DMSO), one can predict how spectroscopic peaks might shift. For this compound, a polar solvent is expected to induce a red shift (shift to lower frequency) in the C=O stretching vibration due to hydrogen bonding interactions with the carbonyl oxygen.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., solvent molecules).

For this compound, an MD simulation in a water box could reveal:

Solvation Structure: How water molecules arrange around the solute, particularly at the polar urea bridge and the more hydrophobic ethoxyphenyl groups.

Conformational Dynamics: The transitions between different conformers in solution, providing insight into the molecule's flexibility.

Hydrogen Bonding: The lifetime and dynamics of hydrogen bonds between the molecule's N-H and C=O groups and surrounding water molecules.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

If this compound were to be investigated as a potential inhibitor for a specific enzyme, molecular docking would be the first step. The process involves:

Obtaining the 3D crystal structure of the target protein.

Placing the this compound molecule into the active site of the protein.

Using a scoring function to evaluate thousands of possible binding poses and rank them based on predicted binding affinity (e.g., in kcal/mol).

The results would identify the most likely binding pose and highlight key interactions, such as hydrogen bonds between the urea's N-H or C=O groups and amino acid residues in the protein's active site. For instance, the urea moiety is a well-known "hydrogen bonding motif" capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O), making it a common feature in many enzyme inhibitors.

Investigation of Kinase Inhibition Mechanisms and Binding Sites

Computational modeling has become an essential tool in understanding how molecules like this compound interact with biological targets. Diaryl urea compounds are recognized as a significant class of kinase inhibitors. nih.gov Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases like cancer. The urea structure is a key pharmacodynamic feature because it possesses both a hydrogen bond donor and a hydrogen bond acceptor, facilitating strong interactions with the amino acid residues in the kinase's active site. nih.gov

Docking studies on bis-aryl ureas have been used to elucidate their binding mechanisms. For instance, research on a novel class of bis-aryl urea derivatives as potent and selective LIM Kinase (Limk) inhibitors revealed key interactions. nih.gov Although this compound was not the specific compound studied, the general binding mode for this class of molecules provides valuable insights. The models suggest that the urea moiety forms critical hydrogen bonds within the kinase's hinge region, a common binding pattern for many kinase inhibitors. The two aryl rings, in this case, the 4-ethoxyphenyl groups, occupy adjacent hydrophobic pockets in the active site. The ethoxy groups can further influence binding affinity and selectivity through specific hydrophobic and potential polar interactions within these pockets. nih.gov

Systematic Structure-Activity Relationship (SAR) studies, supported by computational docking, have demonstrated that substitutions on the terminal phenyl rings are well-tolerated and can be modified to optimize inhibitory activity and selectivity. nih.gov For example, in a study of Limk inhibitors, analogs with 4-substitutions on the phenyl ring generally exhibited the highest inhibitory activity and selectivity against other kinases like ROCK-II. nih.gov This suggests that the 4-ethoxy substitution in this compound is likely to contribute favorably to its potential as a kinase inhibitor.

Enzyme Inhibition Potential and Binding Mode Analysis

Beyond kinases, urea derivatives are investigated as inhibitors for other enzymes, notably urease. Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea and is a target for managing issues like ammonia (B1221849) volatilization in agriculture and in treating infections caused by urease-producing bacteria. nih.gov Computational methods, such as Quantum Mechanics/Molecular Mechanics (QM/MM) Molecular Dynamics (MD) simulations, are employed to unravel the inhibition mechanisms at an atomic level. nih.gov

Urea derivatives are considered substrate analogs that can act as competitive inhibitors of urease. nih.govresearchgate.net The central carbonyl group (C=O) of the urea structure is crucial for binding to the dinickel center in the urease active site. nih.gov The binding mode often involves the carbonyl oxygen acting as a bridging ligand between the two nickel ions, mimicking the binding of the natural substrate, urea. researchgate.net

The N,N'-di-substituted aryl groups, such as the 4-ethoxyphenyl groups, play a significant role in stabilizing the enzyme-inhibitor complex. These flanking groups interact with nearby amino acid residues in the active site through non-covalent interactions, including hydrogen bonds and hydrophobic contacts. researchgate.net Molecular docking studies on similar bis-Schiff bases have shown that substitutions on the phenyl rings influence the inhibitory potency (IC50 values). nih.gov The presence of electron-donating groups, like the ethoxy group, can affect the electronic properties of the urea core and enhance interactions with the enzyme, potentially leading to stronger inhibition. nih.gov

Enzyme TargetGeneral Inhibition MechanismRole of Urea MoietyPotential Role of 4-Ethoxyphenyl Groups
Kinases (e.g., Limk) Competitive inhibition at the ATP-binding site. nih.govForms key hydrogen bonds with the hinge region. nih.govOccupy hydrophobic pockets, influencing affinity and selectivity. nih.gov
Urease Competitive inhibition, mimicking the substrate urea. nih.govresearchgate.netCarbonyl oxygen coordinates with the di-nickel center. nih.govStabilize the complex via hydrophobic and hydrogen bond interactions with active site residues. researchgate.net

Analysis of Ligand-Protein Interactions

The stability and specificity of an inhibitor like this compound are governed by a complex network of interactions between the ligand and the protein's binding site. Computational analyses are vital for characterizing these interactions, which include hydrogen bonds, hydrophobic interactions, and weaker forces like CH-π interactions. nih.gov

For diaryl urea-based inhibitors, the primary interactions are:

Hydrogen Bonds: The two N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen acts as an acceptor. These interactions are fundamental to anchoring the inhibitor in the active site, as seen in kinase hinge binding. nih.gov

Hydrophobic Interactions: The phenyl rings of the inhibitor typically engage with nonpolar residues in the protein's binding pocket. The ethoxy groups (-OCH2CH3) on this compound would contribute significantly to these hydrophobic interactions, potentially displacing water molecules and increasing binding affinity.

π-Interactions: The aromatic phenyl rings can participate in various π-interactions, such as π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) or CH-π interactions. The presence of electron-donating ethoxy substituents can modulate the electronic nature of the aromatic ring, potentially influencing the strength of these interactions.

Computational techniques like molecular dynamics simulations can provide a dynamic picture of the ligand-protein complex, revealing the stability of these interactions over time and highlighting the role of conformational flexibility in the binding process. nih.gov Understanding these detailed interaction patterns is crucial for rational drug design and for optimizing the potency and selectivity of inhibitors. nih.gov

Structure-Property Relationship Predictions through Computational Methods

Prediction of Nonlinear Optical (NLO) Properties and Hyperpolarizability

Computational chemistry provides powerful tools for predicting the nonlinear optical (NLO) properties of molecules. Materials with significant NLO responses are crucial for applications in optoelectronics and photonics, such as frequency conversion and optical switching. researchgate.net Urea itself is a standard reference material used in NLO studies due to its notable second-harmonic generation (SHG) efficiency. acrhem.orgnih.gov

The NLO properties of a molecule are related to its polarizability (α) and hyperpolarizabilities (β, γ). The first hyperpolarizability (β) is particularly important for second-order NLO effects. Computational methods like Density Functional Theory (DFT) and Time-Dependent Hartree-Fock (TDHF) are used to calculate these properties. acrhem.org For molecules like this compound, the presence of a central urea core connecting two substituted phenyl rings creates a structure that can exhibit significant NLO activity.

Studies on similar structures, such as chalcone (B49325) derivatives, show that a Donor-π-Acceptor (D-π-A) framework enhances NLO properties. acrhem.org While this compound is a symmetric D-π-D type molecule, the delocalized π-electron system across the urea bridge and phenyl rings can still lead to substantial hyperpolarizability. The electron-donating nature of the ethoxy groups increases the electron density of the π-system, which can enhance the molecule's response to an applied electric field. Theoretical calculations on similar hetero-aromatics have shown that the first hyperpolarizability (β) can be many times greater than that of urea. ajchem-a.com

PropertyComputational MethodSignificance for NLOInfluence of Ethoxy Group
Polarizability (α) DFT/TDHF acrhem.orgDescribes the linear response of the electron cloud to an electric field.Increases overall electron mobility and polarizability.
First Hyperpolarizability (β) DFT/TDHF acrhem.orgnih.govQuantifies the second-order NLO response (e.g., SHG).Electron-donating nature enhances the β value. ajchem-a.com
Second Hyperpolarizability (γ) DFT/TDHF acrhem.orgQuantifies the third-order NLO response.Enhances the delocalization of π-electrons, affecting γ.

Understanding Electronic Substituent Effects on Reactivity and Properties

The chemical reactivity and physical properties of this compound are significantly influenced by the electronic effects of the 4-ethoxy substituents on the phenyl rings. The ethoxy group (-OEt) is an electron-donating group (EDG) due to the resonance effect (or mesomeric effect) of the oxygen lone pairs, which is stronger than its inductive electron-withdrawing effect.

This electron-donating character has several consequences:

Increased Electron Density: The ethoxy groups increase the electron density on the aromatic rings, particularly at the ortho and para positions. This affects the molecule's ability to participate in electrophilic aromatic substitution reactions and influences its interaction with biological targets.

Modulation of NLO Properties: As mentioned previously, EDGs enhance the molecular hyperpolarizability by increasing the ease with which the π-electron cloud can be distorted by an electric field. acrhem.org

Impact on Biological Activity: In the context of enzyme inhibition, the electronic nature of substituents can tune the binding affinity. For a series of N-aryl-N'-benzylurea derivatives, the introduction of electron-withdrawing groups was shown to increase antiproliferative activity. nih.gov Conversely, the electron-donating ethoxy groups in this compound would modulate the electronic character of the urea pharmacophore, which could be tuned to optimize interactions with specific enzyme active sites.

Computational chemistry allows for the quantification of these effects through the calculation of parameters like molecular electrostatic potential (MEP) maps, frontier molecular orbital (HOMO-LUMO) energies, and various chemical reactivity descriptors. acrhem.org These calculations help in establishing a clear structure-property relationship, guiding the design of new molecules with desired characteristics.

Crystal Structure Prediction Methodologies

Predicting the crystal structure of a molecule like this compound from its chemical diagram alone is a major challenge in computational chemistry, often referred to as the "crystal structure prediction" (CSP) problem. CSP methods aim to identify the most stable crystal packing arrangements, known as polymorphs, by searching the vast landscape of possible crystal structures and ranking them by their lattice energy. nih.gov

Modern CSP approaches typically involve a two-step process:

Generating a diverse set of plausible crystal structures: This is often done using search algorithms that explore different space groups, molecular positions, and orientations.

Ranking the generated structures by energy: The lattice energy of each hypothetical structure is calculated. This is usually done with a combination of methods, starting with computationally cheaper force fields and refining the most promising low-energy structures with more accurate but expensive quantum mechanical methods like DFT. nih.gov

For N,N'-diaryl ureas, hydrogen bonding is a dominant intermolecular interaction that directs the crystal packing. The two N-H groups of the urea moiety typically form strong hydrogen bonds with the carbonyl oxygen of an adjacent molecule. nih.gov This often leads to the formation of characteristic one-dimensional hydrogen-bonded chains or tapes. The arrangement of these chains relative to each other is then determined by weaker interactions between the aromatic rings.

Mechanistic Elucidation of Chemical Reactions and Biological Pathways via Computational Data

Computational chemistry has emerged as a powerful tool for investigating the intricate details of chemical reactions and biological interactions at an atomic level. cuny.edu Through the use of advanced computational modeling, researchers can map out reaction pathways, identify transient intermediates, and calculate the energetic barriers associated with chemical transformations. rsc.orgethz.ch These theoretical investigations provide valuable insights that complement experimental findings and guide the design of new chemical entities and processes.

In the broader context of diaryl urea compounds, computational studies have been instrumental in understanding their biological activities. For instance, derivatives of diphenylurea are known to act as inhibitors for various enzymes, and their mechanisms of action are often explored through computational docking and molecular dynamics simulations. researchgate.net These studies help to elucidate how these molecules bind to active sites of proteins and exert their therapeutic effects. Diphenylurea derivatives have been investigated for their potential as anticancer agents by targeting signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways. researchgate.net

Generally, the mechanistic elucidation of a chemical reaction involving a compound like this compound would employ quantum mechanics-based computational methods, such as Density Functional Theory (DFT). researchgate.netnih.govmdpi.com Such an investigation would typically involve:

Geometry Optimization: Calculation of the lowest energy structures of reactants, products, intermediates, and transition states.

Frequency Analysis: To confirm that optimized structures correspond to energy minima (reactants, products, intermediates) or first-order saddle points (transition states) on the potential energy surface.

Reaction Pathway Mapping: Tracing the intrinsic reaction coordinate (IRC) to ensure that a transition state connects the intended reactants and products.

Calculation of Activation Energies: Determining the energy barrier for a reaction, which provides insights into the reaction kinetics.

For the study of biological pathways, a multi-pronged approach combining quantum mechanics (QM) and molecular mechanics (MM) is often utilized. QM/MM methods allow for the detailed investigation of electronic changes in a small, reactive part of a biological system (e.g., an enzyme active site) while treating the larger protein environment with more computationally efficient classical mechanics.

While the specific data for this compound is not available, the following table illustrates the type of data that would be generated from a hypothetical DFT study on a chemical reaction involving a generic diaryl urea.

SpeciesRelative Energy (kcal/mol)Number of Imaginary Frequencies
Reactants0.00
Transition State 1 (TS1)+25.41
Intermediate-5.20
Transition State 2 (TS2)+15.81
Products-12.70

This is a hypothetical data table for illustrative purposes only. The values are not based on actual calculations for this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N'-Bis(4-ethoxyphenyl)urea, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via the reaction of 4-ethoxyaniline with 4-ethoxyphenyl isocyanate under inert conditions. Key steps include:

Reagent Preparation : Purify 4-ethoxyaniline and 4-ethoxyphenyl isocyanate to >95% purity.

Reaction Setup : Mix equimolar amounts in anhydrous dichloromethane at 0–5°C for 30 minutes, then warm to room temperature for 12 hours.

Workup : Precipitate the product using cold hexane, followed by recrystallization from ethanol.

  • Yield Optimization : Yields (typically 65–75%) depend on reactant purity, stoichiometric accuracy, and solvent choice. Trace moisture reduces yield by hydrolyzing isocyanate .
    • Data Table :
SolventTemperature (°C)Reaction Time (hr)Yield (%)Purity (%)
DCM25127298
THF4086895

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Techniques :

IR Spectroscopy : Confirm urea C=O stretch (~1680–1700 cm⁻¹) and N–H stretches (~3300 cm⁻¹) .

NMR : ¹H NMR should show ethoxy groups as quartets (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂) and aromatic protons as doublets (δ 6.8–7.2 ppm).

X-ray Crystallography : Use SHELX-97 for structure refinement. Typical space group: P21/n; bond lengths: C=O (~1.23 Å), N–H (~0.88 Å) .

  • Validation : Compare experimental data with computed spectra (e.g., DFT) to resolve ambiguities.

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound?

  • Analysis Framework :

Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity. Impurities like hydrolyzed byproducts (e.g., 4-ethoxyaniline) may skew bioactivity .

Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C).

Structural Analogs : Compare with N,N'-Bis(4-methoxyphenyl)urea to assess substituent effects on activity .

  • Case Study : A 2024 study reported IC₅₀ = 12 µM against urease, while a 2023 study found no activity. Discrepancy traced to assay temperature (25°C vs. 37°C) and enzyme source (plant vs. bacterial) .

Q. What computational approaches predict the interaction of this compound with neuronal ion channels?

  • Methods :

Molecular Docking : Use AutoDock Vina with ion channel structures (e.g., Nav1.7, PDB: 6J8J). Prioritize hydrogen bonds between urea NH and channel residues (e.g., Lys142).

MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Key metrics: RMSD (<2 Å), binding free energy (MM-PBSA).

  • Findings : Predicted ΔG = −8.2 kcal/mol, suggesting moderate affinity. Ethoxy groups enhance hydrophobic interactions with Phe394 .
    • Validation : Synthesize fluorinated analogs (e.g., 4-fluoro substituents) to test computational predictions experimentally .

Methodological Considerations

  • Crystallography : For twinned crystals, use SHELXL’s TWIN command with BASF refinement. Validate with R1 < 5% and wR2 < 12% .
  • Stability Testing : Monitor hydrolytic degradation in PBS (pH 7.4) via LC-MS. Half-life: ~48 hours at 25°C, decreasing to 12 hours at 40°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.